N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-11(9-10(3)19-20)15(21)18-16-17-14-12(22-5-2)7-6-8-13(14)23-16/h6-9H,4-5H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFFVGZOTBLYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety and a pyrazole ring, contributing to its pharmacological properties. Its molecular formula is C₁₄H₁₄N₄O₂S, with a molecular weight of approximately 302.35 g/mol. The presence of functional groups such as the carboxamide enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the reaction of 2-amino thiophenol with appropriate ethyl halides.
- Synthesis of Pyrazole : The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Amidation : The final step involves forming the carboxamide group by reacting the synthesized pyrazole with an appropriate acyl chloride or anhydride.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses notable antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effectiveness superior to that of conventional antibiotics like ampicillin. The mechanism appears to involve inhibition of bacterial topoisomerases, crucial for DNA replication .
Anticancer Potential
In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines such as HeLa cells. Mechanistic studies suggest that it activates both intrinsic and extrinsic apoptotic pathways, leading to cell death .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in macrophages .
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a benzothiazole moiety and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, making it a suitable candidate for drug development.
Anticancer Properties
Research indicates that N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia. For instance, one study reported that derivatives of thiazole compounds, including this pyrazole derivative, showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in human cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has been shown to possess antibacterial activity against several strains of bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin in certain assays . This suggests potential applications in treating bacterial infections.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring followed by the introduction of the pyrazole moiety. Various synthetic routes have been explored to optimize yield and purity .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of several thiazole-based derivatives, including the pyrazole compound . The results indicated that these compounds significantly inhibited the growth of cancer cells in vitro, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Assessment
Another research effort focused on assessing the antimicrobial properties of this compound. The findings demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option for bacterial infections .
Comparison with Similar Compounds
Key Observations:
Core Structure Variations :
- The target compound’s pyrazole-carboxamide core differs from thiazole-carboxamides (e.g., and compounds), which may alter binding kinetics due to ring size and electronic properties.
- Compared to acrylamide derivatives (), the carboxamide group in the target compound offers greater metabolic stability, as esters (e.g., ) are prone to hydrolysis .
Substituent Effects: The 4-ethoxy group on the benzo[d]thiazole ring may improve solubility compared to methylthio () or pyridinyl () substituents. Ethoxy’s electron-donating nature could also enhance receptor affinity . The absence of a cyclopropane moiety (cf.
Synthetic Efficiency :
- HATU/DIPEA-mediated coupling (used for the target compound and analog) is a high-yield method for amide bond formation, ensuring >95% purity post-HPLC . In contrast, esterification () requires milder conditions but yields less stable products .
Pharmacological and Functional Insights
- CDK7 Inhibition Potential: The benzo[d]thiazole group in the target compound shares structural homology with thiazol-2-yl amino derivatives (), which are potent CDK7 inhibitors. This suggests possible anticancer applications, though direct evidence is lacking .
- Receptor Selectivity: Unlike cannabinoid receptor ligands (), the target compound lacks a fatty acid ethanolamide structure, making CB1/CB2 interactions unlikely. However, its pyrazole-thiazole hybrid could target kinase or protease enzymes .
Statistical Validation of Comparative Studies
Research on analogous compounds (e.g., ) validates comparisons using Student’s t-tests and p-value thresholds (p ≤ 0.05), ensuring rigorous assessment of biological activity differences .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazole-thiazole core in N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?
The compound's core can be synthesized via cyclocondensation reactions using precursors like 2-cyanoacetamide derivatives. For example, pyrazole rings are formed by reacting hydrazines with β-keto esters or acrylates under acidic conditions, while thiazole moieties are built via Hantzsch thiazole synthesis (thiourea + α-halo ketones). Triethylamine and chloroacetyl chloride in dioxane are critical for introducing chloroacetamide groups to thiazole intermediates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.
- HPLC : For purity assessment (e.g., 98–99% purity achieved in related compounds using C18 columns and acetonitrile/water gradients) .
- Elemental Analysis : To verify empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. What solvent systems and catalysts are optimal for coupling reactions involving benzo[d]thiazole derivatives?
Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or Et₃N are effective for nucleophilic substitution at the 2-position of benzo[d]thiazole. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for triazole linkages .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methylthio groups) impact the compound's biological activity?
Substituent effects can be studied via comparative SAR:
- Electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring enhance binding to hydrophobic enzyme pockets.
- Ethoxy groups improve metabolic stability compared to methylthio, as evidenced in analogs showing prolonged half-life in hepatic microsomal assays .
Q. What computational approaches are suitable for predicting target binding modes and affinity?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like kinases or GPCRs. For example, docking studies on related pyrazoles revealed hydrogen bonding with active-site residues (e.g., Glu295 in COX-2) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-Response Reassessment : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).
- Metabolite Interference : Test for off-target effects via metabolite profiling (LC-MS).
- Crystal Structure Analysis : Resolve binding ambiguities using X-ray crystallography, as applied in pyrazoline derivatives to confirm active conformations .
Q. What methodologies enable the synthesis of isotopically labeled analogs for pharmacokinetic studies?
- Deuterium Labeling : Introduce D₃-ethyl groups via Pd/C-catalyzed H/D exchange.
- ¹⁴C Radiolabeling : Incorporate ¹⁴C-acetate into the carboxamide moiety using Claisen condensation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
